molecular formula C10H10ClN3O2 B12508970 Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate

Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B12508970
M. Wt: 239.66 g/mol
InChI Key: NGSVZUYCEZWBJZ-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves a multi-step process. One common method starts with the condensation of appropriate methyl ketones with hydrazines to form pyrazoles. These pyrazoles are then subjected to cyclization reactions with suitable reagents to form the pyrazolo[1,5-a]pyrimidine core.

Chemical Reactions Analysis

Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chloro substituent, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation. Additionally, it can modulate endoplasmic reticulum stress and apoptosis pathways, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These comparisons highlight the unique properties of this compound, such as its specific photophysical characteristics and potential therapeutic applications.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-8(11)14-9(12-7)4-6(2)13-14/h4-5H,3H2,1-2H3

InChI Key

NGSVZUYCEZWBJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC(=NN2C(=C1)Cl)C

Origin of Product

United States

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